1-(4-Amino-3-chloro-5-fluoro-phenyl)-ethanone chemical properties
1-(4-Amino-3-chloro-5-fluoro-phenyl)-ethanone chemical properties
Title: Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(4-Amino-3-chloro-5-fluoro-phenyl)-ethanone
Executive Summary
1-(4-Amino-3-chloro-5-fluoro-phenyl)-ethanone (CAS: 56339-99-2) is a highly functionalized acetophenone derivative serving as a critical building block in modern medicinal chemistry and agrochemical development. The unique tetrasubstituted phenyl ring—featuring an electron-donating amino group flanked by sterically and electronically demanding halogen atoms (chlorine and fluorine), para to an acetyl moiety—creates a distinct "push-pull" electronic system. This whitepaper details its physicochemical properties, structural causality governing its reactivity, and validated synthetic protocols for its preparation and downstream derivatization.
Physicochemical and Structural Profiling
The compound exhibits a balanced lipophilicity and molecular weight, making it an ideal intermediate for fragment-based drug discovery (FBDD) and the synthesis of complex kinase inhibitors or herbicidal agents.
Table 1: Key Physicochemical Properties [1]
| Property | Value |
|---|---|
| IUPAC Name | 1-(4-Amino-3-chloro-5-fluorophenyl)ethan-1-one |
| CAS Number | 56339-99-2 |
| PubChem CID | 13355505 |
| Molecular Formula | C8H7ClFNO |
| Molecular Weight | 187.60 g/mol |
| Monoisotopic Mass | 187.01947 Da |
| Predicted XlogP | 1.7 |
| SMILES | CC(=O)C1=CC(=C(C(=C1)Cl)N)F |
Electronic & Steric Effects on Reactivity
The reactivity of 1-(4-Amino-3-chloro-5-fluoro-phenyl)-ethanone is dictated by the competing electronic effects of its substituents.
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The Amino Group (-NH2): Acts as a strong π -electron donor (+M effect), activating the ring. However, its basicity and nucleophilicity are significantly attenuated by the electron-withdrawing nature of the para-acetyl group and the ortho-halogens.
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The Acetyl Group (-COCH3): Provides a strong electron-withdrawing effect (-M effect), creating a conjugated "push-pull" system with the amino group. The carbonyl carbon serves as a prime electrophilic center for condensation reactions.
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Halogen Shielding (3-Cl, 5-F): The 3-chloro and 5-fluoro substituents exert strong inductive withdrawal (-I effect), further reducing the pKa of the aniline. Sterically, they block the ortho positions, directing any further electrophilic aromatic substitution (if attempted) or protecting the core from oxidative degradation.
Electronic push-pull system dictating the reactivity of the tetrasubstituted core.
Synthetic Methodologies
Regioselective Chlorination of 1-(4-Amino-3-fluorophenyl)ethanone
The most efficient route to synthesize the target compound is the regioselective electrophilic chlorination of 1-(4-amino-3-fluorophenyl)ethanone. Utilizing N-chlorosuccinimide (NCS) ensures controlled mono-chlorination. The presence of the 3-fluoro substituent blocks one ortho position, forcing the incoming chlorine cation ( Cl+ ) to substitute exclusively at the 5-position. Recent methodologies highlight the use of Lewis acids, such as Iron(III) catalysts, to activate NCS and drive high-yielding, regioselective chlorination of activated anilines [2].
Protocol 1: Synthesis via Iron(III)-Catalyzed Chlorination Causality Check: Iron(III) chloride acts as a Lewis acid, coordinating with the carbonyl oxygen of NCS to increase the electrophilicity of the chlorine atom, ensuring rapid and complete conversion without over-chlorination.
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Preparation of Catalyst Complex: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve FeCl3 (0.05 mmol, 5 mol%) in 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([BMIM]NTf2) (0.3 mL). Stir for 30 minutes at room temperature.
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Activation of Halogenating Agent: Add N-chlorosuccinimide (NCS) (1.05 mmol, 1.05 eq) to the catalyst solution. Stir for an additional 15 minutes to allow for the formation of the activated Fe−NCS complex.
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Substrate Addition: Dissolve 1-(4-amino-3-fluorophenyl)ethanone (1.00 mmol) in anhydrous acetonitrile (1.0 mL) and add dropwise to the reaction mixture.
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Reaction Execution: Heat the mixture to 60 °C. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1) or LC-MS. Complete conversion is typically observed within 4 to 6 hours.
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Workup & Extraction: Cool the reaction to room temperature. Quench with 1 M sodium thiosulfate solution (10 mL) to neutralize residual active chlorine. Extract the aqueous layer with ethyl acetate (3 × 15 mL).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution of petroleum ether/ethyl acetate) to yield the pure 1-(4-Amino-3-chloro-5-fluoro-phenyl)-ethanone.
Downstream Derivatization: Pyrazole Scaffold Synthesis
The acetyl group of 1-(4-Amino-3-chloro-5-fluoro-phenyl)-ethanone is highly susceptible to condensation reactions. A common application is the synthesis of 3-aryl-1H-pyrazoles, which are privileged scaffolds in kinase inhibitor design.
Protocol 2: Condensation to 4-(1H-pyrazol-3-yl)-2-chloro-6-fluoroaniline Causality Check: Dimethylformamide dimethyl acetal (DMF-DMA) reacts with the acidic α -protons of the acetyl group to form an enaminone intermediate. Subsequent treatment with hydrazine hydrate rapidly closes the ring to form the pyrazole, driven by the thermodynamic stability of the aromatic heterocycle.
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Enaminone Formation: Dissolve 1-(4-Amino-3-chloro-5-fluoro-phenyl)-ethanone (1.0 mmol) in DMF-DMA (3.0 mL). Heat the mixture to 90 °C for 8 hours under nitrogen.
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Intermediate Isolation: Concentrate the mixture under reduced pressure to remove excess DMF-DMA, yielding the crude enaminone intermediate as a dark solid.
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Cyclization: Dissolve the crude enaminone in ethanol (5.0 mL). Add hydrazine hydrate (1.5 mmol, 1.5 eq) dropwise at room temperature.
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Reflux: Heat the reaction to reflux (80 °C) for 3 hours.
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Isolation: Cool to room temperature, concentrate the solvent, and precipitate the product using cold water. Filter and dry under a vacuum to obtain the functionalized pyrazole derivative.
Synthetic workflow from precursor to target core, followed by downstream pyrazole cyclization.
Analytical Characterization Expected Results
To validate the success of Protocol 1, the following analytical signatures establish a self-validating system for the chemist:
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Mass Spectrometry (ESI-MS): The monoisotopic mass is 187.02 Da. In positive ion mode ( [M+H]+ ), expect a characteristic isotopic cluster at m/z 188.03 and 190.03 (approx. 3:1 ratio) confirming the presence of a single chlorine atom.
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19F NMR (470 MHz, DMSO- d6 ): A distinct singlet (or finely split doublet depending on long-range coupling) in the region of -120 to -135 ppm, characteristic of a fluorine atom ortho to an amino group on a highly substituted ring.
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1H NMR (500 MHz, DMSO- d6 ):
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δ ~2.45 ppm (s, 3H) - Acetyl methyl protons.
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δ ~6.20 ppm (br s, 2H) - Amine protons (exchangeable with D2O ).
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δ ~7.60 - 7.80 ppm (m, 2H) - Aromatic protons (meta to each other, exhibiting meta-coupling J≈1.5−2.0 Hz, further split by fluorine).
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Conclusion
1-(4-Amino-3-chloro-5-fluoro-phenyl)-ethanone represents a versatile, heavily functionalized aromatic building block. By understanding the interplay of its electron-donating and withdrawing substituents, synthetic chemists can exploit its regioselective behavior to construct complex molecular architectures, ranging from agricultural herbicides to advanced pharmaceutical APIs.
References
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PubChem Compound Summary for CID 13355505, 1-(4-Amino-3-chloro-5-fluoro-phenyl)-ethanone. National Center for Biotechnology Information. Retrieved March 15, 2026, from[Link]
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Iron(III)-Catalyzed Chlorination of Activated Arenes. The Journal of Organic Chemistry, 2017. American Chemical Society. Retrieved March 15, 2026, from[Link]
